molecular formula C15H15N3S B246875 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine

1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine

Cat. No. B246875
M. Wt: 269.4 g/mol
InChI Key: WMDOCQHIDCJHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer agent. It was initially developed by Abbott Laboratories and is currently being investigated by several research groups worldwide.

Mechanism of Action

1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine binds to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, which prevents them from binding to pro-apoptotic proteins such as Bax and Bak. This leads to the activation of the mitochondrial apoptotic pathway, resulting in the release of cytochrome c and the activation of caspases, which ultimately leads to apoptosis.
Biochemical and physiological effects:
1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been shown to induce apoptosis in cancer cells, while sparing normal cells. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin. 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has a short half-life in vivo and is rapidly metabolized, which limits its toxicity and side effects.

Advantages and Limitations for Lab Experiments

1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is a potent and selective inhibitor of Bcl-2, Bcl-xL, and Bcl-w, which makes it an ideal tool for studying the role of these proteins in cancer cell survival. However, its short half-life and rapid metabolism can make it difficult to maintain a stable concentration in in vitro and in vivo experiments. Additionally, 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has limited solubility in aqueous solutions, which can affect its bioavailability.

Future Directions

Several future directions for 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine research can be identified. One potential direction is the development of more stable analogs of 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine that have improved pharmacokinetic properties. Another direction is the investigation of the role of Bcl-2, Bcl-xL, and Bcl-w in other diseases, such as neurodegenerative disorders. Finally, the combination of 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine with other chemotherapeutic agents and immunotherapies is an area of active research that holds promise for the treatment of cancer.

Synthesis Methods

The synthesis of 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine involves a multistep process that includes the reaction of 2-aminobenzimidazole with allyl bromide, followed by the reaction with 2-thienylmethylamine. The final product is obtained by purification through column chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions.

Scientific Research Applications

1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by selectively targeting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been tested in various cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. It has also been tested in animal models of cancer, where it has shown promising results.

properties

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

1-prop-2-enyl-N-(thiophen-2-ylmethyl)benzimidazol-2-amine

InChI

InChI=1S/C15H15N3S/c1-2-9-18-14-8-4-3-7-13(14)17-15(18)16-11-12-6-5-10-19-12/h2-8,10H,1,9,11H2,(H,16,17)

InChI Key

WMDOCQHIDCJHQI-UHFFFAOYSA-N

SMILES

C=CCN1C2=CC=CC=C2N=C1NCC3=CC=CS3

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1NCC3=CC=CS3

Origin of Product

United States

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